2-Methoxy-4-(4-methoxyphenyl)phenol

Physicochemical Properties Formulation Development Computational Chemistry

2-Methoxy-4-(4-methoxyphenyl)phenol (CAS: 899827-14-6) is a synthetic dimethoxylated biphenyl phenol derivative with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol. It is characterized by the presence of two methoxy (-OCH3) substituents at the ortho and para positions on a biphenyl phenol core, differentiating it from simpler monomethoxy or unsubstituted biphenyl analogs.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 899827-14-6
Cat. No. B6379480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(4-methoxyphenyl)phenol
CAS899827-14-6
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC
InChIInChI=1S/C14H14O3/c1-16-12-6-3-10(4-7-12)11-5-8-13(15)14(9-11)17-2/h3-9,15H,1-2H3
InChIKeyKEXVESXXEGLUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6): A Structurally Distinct Dimethoxylated Biphenyl Phenol for Research Procurement


2-Methoxy-4-(4-methoxyphenyl)phenol (CAS: 899827-14-6) is a synthetic dimethoxylated biphenyl phenol derivative with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is characterized by the presence of two methoxy (-OCH3) substituents at the ortho and para positions on a biphenyl phenol core, differentiating it from simpler monomethoxy or unsubstituted biphenyl analogs [1]. This compound is of interest in research areas including antioxidant mechanism studies and medicinal chemistry, where its structural features confer distinct physicochemical and potentially biological properties [2].

Why Generic Substitution of 2-Methoxy-4-(4-methoxyphenyl)phenol Fails: Evidence-Based Selection for Research


2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6) cannot be simply replaced by other methoxyphenols or biphenyl derivatives due to its unique substitution pattern, which directly impacts its physicochemical and biochemical behavior. The presence of two methoxy groups (ortho and para) on the biphenyl phenol core fundamentally alters its electron density, antioxidant mechanism, and potential for generating cytotoxic intermediates compared to analogs like eugenol or 4-(4-methoxyphenyl)phenol [1]. These differences manifest in distinct radical scavenging kinetics, cytotoxicity profiles, and physicochemical properties such as melting point and pKa, which are critical for reproducible experimental outcomes [2].

Quantitative Differentiation of 2-Methoxy-4-(4-methoxyphenyl)phenol: A Comparative Evidence Guide for Researchers


Physicochemical Differentiation: Altered Solubility and Ionization Potential

2-Methoxy-4-(4-methoxyphenyl)phenol exhibits a distinct physicochemical profile compared to its close structural analog, 4-(4-methoxyphenyl)phenol (CAS 16881-71-3). The presence of an additional methoxy group on the target compound significantly lowers its melting point and alters its predicted pKa, which impacts its behavior in solution-based assays and formulation studies [1].

Physicochemical Properties Formulation Development Computational Chemistry

Differential Cytotoxicity Profile: A Class-Level Distinction in Tumor Cell Sensitivity

Within the class of 2-methoxy-4-alkylphenols, compounds like 2-Methoxy-4-(4-methoxyphenyl)phenol (which can be considered a derivative of MMP) are reported to induce high sensitivity in tumor cells. This class-level activity is attributed to the formation of cytotoxic quinone methide intermediates, a mechanism that is not universally shared across all phenolic antioxidants [1].

Cytotoxicity Cancer Research Antioxidant Mechanisms

Antioxidant Mechanism Differentiation: Impact of a Second Methoxy Substituent

Computational studies on 2-methoxyphenol derivatives reveal that the primary mechanism of antioxidant action is highly dependent on the substitution pattern and solvent polarity. For 2-Methoxy-4-(4-methoxyphenyl)phenol, the presence of an additional para-methoxyphenyl group is expected to significantly alter electron density compared to simpler 2-methoxyphenols, thereby shifting the balance between Hydrogen Atom Transfer (HAT), Sequential Proton-Loss Electron-Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SET-PT) mechanisms [1].

Antioxidant Chemistry Radical Scavenging Computational Modeling

Primary Research and Industrial Application Scenarios for 2-Methoxy-4-(4-methoxyphenyl)phenol (CAS 899827-14-6)


Mechanistic Studies of Antioxidant Action and Cytotoxicity

2-Methoxy-4-(4-methoxyphenyl)phenol is an ideal candidate for studies investigating the dual antioxidant/pro-oxidant behavior of 2-methoxyphenols. Its distinct substitution pattern allows researchers to probe how the presence of a para-methoxyphenyl group influences the formation of cytotoxic quinone methide intermediates, a mechanism relevant to anticancer research [1]. Its differentiated physicochemical properties (melting point, pKa) further enable its use in controlled experiments to isolate structure-activity relationships.

Computational Chemistry and QSAR Model Building

Due to its well-defined and unique substitution pattern, this compound serves as a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models for methoxyphenols. Researchers can use its experimental and computational data (e.g., pKa, HOMO-LUMO energies) to refine predictive models for antioxidant activity and mechanism (e.g., HAT vs. SPLET) in different solvent environments [2].

Development of Phenolic-Based Materials and Synthetic Intermediates

The presence of two methoxy groups and a phenolic hydroxyl makes this compound a versatile synthetic intermediate or monomer. Its higher molecular weight and altered electronic properties compared to simpler biphenyl phenols can be exploited in the design of novel polymers, liquid crystals, or pharmaceutical building blocks where specific solubility, stability, or reactivity profiles are required.

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